molecular formula C17H19BrO B7978685 2-Bromobenzyl-(4-n-butylphenyl)ether

2-Bromobenzyl-(4-n-butylphenyl)ether

Cat. No.: B7978685
M. Wt: 319.2 g/mol
InChI Key: JXAFHKKERLJAEN-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(4-n-butylphenyl)ether is an organic compound with the chemical formula C17H19BrO It is characterized by the presence of a bromobenzyl group and a butylphenyl ether group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobenzyl-(4-n-butylphenyl)ether typically involves the reaction of 2-bromobenzyl chloride with 4-n-butylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

2-Bromobenzyl chloride+4-n-butylphenolK2CO3,DMFThis compound+KCl\text{2-Bromobenzyl chloride} + \text{4-n-butylphenol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} + \text{KCl} 2-Bromobenzyl chloride+4-n-butylphenolK2​CO3​,DMF​this compound+KCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromobenzyl-(4-n-butylphenyl)ether can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ether linkage can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of cyclohexyl derivatives.

Scientific Research Applications

2-Bromobenzyl-(4-n-butylphenyl)ether has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromobenzyl-(4-n-butylphenyl)ether involves its interaction with molecular targets such as enzymes or receptors. The bromobenzyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The butylphenyl ether moiety can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzyl-(4-n-butylphenyl)ether: Similar structure but with a chlorine atom instead of bromine.

    2-Bromobenzyl-(4-methylphenyl)ether: Similar structure but with a methyl group instead of a butyl group.

    2-Bromobenzyl-(4-ethylphenyl)ether: Similar structure but with an ethyl group instead of a butyl group.

Uniqueness

2-Bromobenzyl-(4-n-butylphenyl)ether is unique due to the presence of both a bromobenzyl group and a butylphenyl ether group, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed with other similar compounds.

Properties

IUPAC Name

1-bromo-2-[(4-butylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrO/c1-2-3-6-14-9-11-16(12-10-14)19-13-15-7-4-5-8-17(15)18/h4-5,7-12H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAFHKKERLJAEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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